

# Application Notes and Protocols for [1-13Cgal]Lactose Monohydrate in Human Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: [1-13Cgal]Lactose Monohydrate

Cat. No.: B12378118

Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

[1-13Cgal]Lactose Monohydrate is a stable isotope-labeled form of lactose used as a tracer in human metabolic research. The carbon-13 ((13)C) label on the galactose moiety allows for the precise tracking of its absorption, metabolism, and excretion. This non-radioactive tracer is a valuable tool for investigating lactose digestion and absorption, galactose metabolism, and overall carbohydrate utilization in various physiological and pathological states. These application notes provide detailed protocols for the use of [1-13Cgal]Lactose Monohydrate in human studies, with a focus on dosage calculation, experimental design, and analytical methods.

### **Dosage Calculation**

The dosage of **[1-13Cgal]Lactose Monohydrate** depends on the specific research question, the analytical sensitivity of the available instrumentation, and the expected dilution of the tracer in the body. The goal is to administer a dose that results in a detectable enrichment of (13)C in the target metabolites (e.g., plasma galactose, plasma glucose, breath CO2) above the natural abundance of (13)C.

For studies investigating lactose digestion and absorption, such as the (13)C-lactose breath test, a standard oral dose is typically administered. For metabolic studies aiming to quantify galactose kinetics, a primed-constant infusion or a bolus injection might be more appropriate.



Table 1: Recommended Dosage Ranges for [1-13Cgal]Lactose Monohydrate in Human Studies

| Study Type                    | Typical Dosage of [1-<br>13Cgal]Lactose<br>Monohydrate | Administration Route |
|-------------------------------|--------------------------------------------------------|----------------------|
| (13)C-Lactose Breath Test     | 15 - 25 g                                              | Oral                 |
| Galactose Kinetics (Bolus)    | 100 - 500 mg                                           | Oral or Intravenous  |
| Galactose Kinetics (Infusion) | 0.5 - 2.0 mg/kg/h (after a priming bolus)              | Intravenous          |

# Experimental Protocols Protocol 1: (13)C-Lactose Breath Test for Lactose Digestion

This protocol is designed to assess the activity of the lactase enzyme in the small intestine.

- 1. Subject Preparation:
- Subjects should fast for at least 8-12 hours overnight. Water is permitted.
- For 24 hours prior to the test, subjects should avoid high-fiber foods, milk, and dairy products.
- Antibiotics and laxatives should be avoided for at least one week before the test.
- Smoking and strenuous exercise should be avoided on the day of the test.
- 2. Baseline Sample Collection:
- Collect two baseline breath samples into appropriate collection bags or tubes.
- 3. Administration of [1-13Cgal]Lactose Monohydrate:



- Dissolve the calculated dose (e.g., 25 g) of [1-13Cgal]Lactose Monohydrate in 200-300 mL of water.
- The subject should drink the entire solution within 5 minutes.
- 4. Post-Dose Sample Collection:
- Collect breath samples every 15-30 minutes for a period of 2-4 hours.[1]
- Record any gastrointestinal symptoms (e.g., bloating, cramping, diarrhea) experienced by the subject.
- 5. Sample Analysis:
- Analyze the (13)CO2/(12)CO2 ratio in the collected breath samples using Isotope Ratio Mass Spectrometry (IRMS).
- An increase in the (13)CO2 excretion rate above a defined threshold indicates that the [1-13Cgal]Lactose was hydrolyzed by lactase, and the resulting (13)C-galactose was absorbed and metabolized.

# Protocol 2: Oral [1-13Cgal]Lactose Monohydrate Administration for Galactose Pharmacokinetics

This protocol is designed to study the absorption and subsequent appearance of (13)C-galactose and its metabolites in the plasma.

- 1. Subject Preparation:
- Subjects should fast for at least 8-12 hours overnight.
- An intravenous catheter should be placed for repeated blood sampling.
- 2. Baseline Sample Collection:
- Collect baseline blood samples (e.g., 2-5 mL in heparinized or EDTA tubes).
- 3. Administration of [1-13Cgal]Lactose Monohydrate:



- Administer a precisely weighed oral bolus dose (e.g., 250 mg) of [1-13Cgal]Lactose
   Monohydrate dissolved in water.
- 4. Post-Dose Sample Collection:
- Collect blood samples at timed intervals (e.g., 0, 15, 30, 45, 60, 90, 120, 180, and 240 minutes) post-administration.
- Immediately place blood samples on ice and centrifuge to separate plasma.
- Store plasma samples at -80°C until analysis.
- 5. Sample Preparation and Analysis:
- Plasma Deproteinization: Precipitate proteins in plasma samples using a suitable solvent like acetonitrile or methanol.
- Derivatization (for GC-MS): Prepare aldononitrile pentaacetate derivatives of galactose and glucose for gas chromatography-mass spectrometry (GC-MS) analysis.[2][3]
- LC-MS/MS Analysis: Alternatively, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the direct analysis of (13)C-galactose and (13)C-glucose in the deproteinized plasma.[4]
- Quantify the concentration and isotopic enrichment of galactose and glucose in each sample.

Table 2: Key Pharmacokinetic Parameters for (13)C-Galactose Appearance



| Parameter               | Description                                                       | Typical Values (from constant infusion studies)                                         |
|-------------------------|-------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| Rate of Appearance (Ra) | The rate at which galactose enters the systemic circulation.      | 0.62 - 1.09 mg/kg/h in galactosemic individuals.[2]                                     |
| Plasma Concentration    | The concentration of galactose in the plasma.                     | $0.12 \pm 0.03  \mu mol/L$ in healthy fasting adults.[3]                                |
| Isotopic Enrichment     | The percentage of the metabolite pool that is labeled with (13)C. | 41 - 55% at steady-state<br>during constant infusion in<br>galactosemic individuals.[2] |

## **Ethical and Safety Considerations**

- Institutional Review Board (IRB) Approval: All human studies must be reviewed and approved by an IRB to ensure the protection of the rights and welfare of the participants.[5]
   [6][7][8]
- Informed Consent: Researchers must obtain informed consent from all participants after fully explaining the procedures, potential risks, and benefits of the study.[6]
- Safety of Stable Isotopes: [1-13Cgal]Lactose Monohydrate is a non-radioactive, stable
  isotope tracer and is considered safe for human administration. The amount of (13)C
  administered is a small fraction of the naturally occurring (13)C in the body.
- Adverse Events: The primary potential for adverse events is related to the lactose
  component in individuals with lactose intolerance, which may cause transient gastrointestinal
  symptoms. The risk of adverse metabolic effects from the sugar itself is low, especially with
  the smaller doses used in kinetic studies.[9][10]

#### **Visualizations**







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. lactosolution.com [lactosolution.com]
- 2. Apparent galactose appearance rate in human galactosemia based on plasma [(13)C]galactose isotopic enrichment PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of concentration and (13)C enrichment of D-galactose in human plasma -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethical Guidelines and the Institutional Review Board An Introduction PMC [pmc.ncbi.nlm.nih.gov]
- 6. business.columbia.edu [business.columbia.edu]
- 7. Standards of Evidence for Institutional Review Board Decision-Making PMC [pmc.ncbi.nlm.nih.gov]
- 8. Institutional Review Boards (IRBs) and Protection of Human Subjects in Clinical Trials | FDA [fda.gov]
- 9. Adverse metabolic effects of dietary fructose: results from the recent epidemiological, clinical, and mechanistic studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- To cite this document: BenchChem. [Application Notes and Protocols for [1-13Cgal]Lactose Monohydrate in Human Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378118#1-13cgal-lactose-monohydrate-dosage-calculation-for-human-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com